molecular formula C11H16N4O2 B11770952 Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate

Cat. No.: B11770952
M. Wt: 236.27 g/mol
InChI Key: ZZCQHHNMKUWZIN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₆N₄O₂. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and involves heating to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine-4-carboxylate
  • Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate
  • Ethyl 5-amino-6-(phenylamino)pyrimidine-4-carboxylate

Uniqueness

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 5-amino-6-(cyclopropylmethylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C11H16N4O2/c1-2-17-11(16)9-8(12)10(15-6-14-9)13-5-7-3-4-7/h6-7H,2-5,12H2,1H3,(H,13,14,15)

InChI Key

ZZCQHHNMKUWZIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)NCC2CC2)N

Origin of Product

United States

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